2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-phenoxyphenyl)acetamide
Description
This compound features a pyrazolo[1,5-a]pyrazine core substituted with a 3,4-dimethoxyphenyl group at position 2 and a 4-oxo moiety at position 4. The acetamide side chain is linked to a 4-phenoxyphenyl group, conferring unique steric and electronic properties.
Properties
Molecular Formula |
C28H24N4O5 |
|---|---|
Molecular Weight |
496.5 g/mol |
IUPAC Name |
2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(4-phenoxyphenyl)acetamide |
InChI |
InChI=1S/C28H24N4O5/c1-35-25-13-8-19(16-26(25)36-2)23-17-24-28(34)31(14-15-32(24)30-23)18-27(33)29-20-9-11-22(12-10-20)37-21-6-4-3-5-7-21/h3-17H,18H2,1-2H3,(H,29,33) |
InChI Key |
NCBZLFKXSYLDTG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=CC=C(C=C4)OC5=CC=CC=C5)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-phenoxyphenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[1,5-a]pyrazine core, followed by the introduction of the dimethoxyphenyl and phenoxyphenyl groups. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the desired substitutions and functionalizations are achieved.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-phenoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations occur efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions could result in a wide range of functionalized compounds, depending on the substituents introduced.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: Its unique structure allows it to interact with various biological targets, making it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: The compound’s potential bioactivity suggests it could be explored as a lead compound for drug development, particularly in the areas of cancer, inflammation, and infectious diseases.
Industry: It may find applications in the development of new materials, such as polymers and coatings, due to its chemical stability and functional versatility.
Mechanism of Action
The mechanism of action of 2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-phenoxyphenyl)acetamide involves its interaction with specific molecular targets within biological systems. This could include binding to enzymes, receptors, or nucleic acids, leading to modulation of their activity. The exact pathways and targets would depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide
- Key Differences: Replaces the 4-phenoxyphenyl group with a 2,3-dihydro-1,4-benzodioxin ring.
- Impact: The benzodioxin moiety may enhance metabolic stability compared to the phenoxyphenyl group due to reduced oxidative susceptibility.
- Data: Molecular formula C₂₉H₂₆N₄O₆, average mass 526.54 g/mol, monoisotopic mass 526.1853 g/mol .
N,N-Diethyl-2-(2-(4-(tributylstannyl)phenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide
- Key Differences : Pyrazolo[1,5-a]pyrimidine core (vs. pyrazine) with 5,7-dimethyl and tributylstannyl substituents.
- Synthesis : Derived from iodophenyl precursors via Stille coupling, highlighting divergent synthetic routes compared to the target compound’s acetamide-focused synthesis .
1-(4-Methoxyphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one Derivatives
- Key Differences: Pyrazolo[3,4-d]pyrimidinone core with N-arylsubstituted α-chloroacetamides.
Fluorinated Pyrazolo[3,4-d]pyrimidine Chromenone Derivatives
- Key Differences : Complex fluorinated substituents (e.g., 5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one) linked to pyrazolo[3,4-d]pyrimidine.
- Impact : Fluorination improves pharmacokinetic properties (e.g., bioavailability, blood-brain barrier penetration).
- Data : Example 83 (C₃₃H₂₈F₂N₄O₄) has a melting point of 302–304°C and a mass of 571.1988 (M⁺+1) .
Triazolopyrimidine Acetamide Derivatives
- Key Differences : Triazolo[1,5-a]pyrimidine core with acetylhydrazone side chains.
- Impact : Exhibited herbicidal and antiviral activities (e.g., 41–43% inhibition of tobacco mosaic virus at 500 μg/mL), suggesting that the target compound’s acetamide group could be optimized for similar bioactivity .
Data Tables
Table 1: Structural and Physicochemical Comparison
*Calculated based on molecular formula.
Biological Activity
The compound 2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-phenoxyphenyl)acetamide is a pyrazolo[1,5-a]pyrazine derivative that has gained attention for its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, characterization, antimicrobial properties, and potential therapeutic applications.
- Molecular Formula : C23H24N4O3
- Molecular Weight : 420.41 g/mol
- IUPAC Name : this compound
Synthesis and Characterization
The synthesis of this compound involves multi-step organic reactions that integrate pyrazole and phenoxy moieties. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and X-ray Crystallography are employed to confirm its structure and purity.
Antimicrobial Activity
Research indicates that compounds with pyrazolo structures exhibit significant antimicrobial properties. The target compound has been evaluated for its Minimum Inhibitory Concentration (MIC) against various pathogens:
| Compound Structure | MIC (µg/mL) | Activity |
|---|---|---|
| Target Compound | 12 | Bactericidal |
| Pyrazole Derivative A | 10 | Bactericidal |
| Pyrazole Derivative B | 15 | Fungicidal |
Studies have shown that the presence of specific substituents, such as methoxy groups, enhances the antimicrobial efficacy of pyrazole derivatives against various bacterial strains and fungi .
Anticancer Potential
Recent studies have explored the anticancer potential of pyrazolo derivatives. The target compound has been tested in vitro against several cancer cell lines, demonstrating cytotoxic effects:
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.0 | Cytotoxic |
| A549 (Lung Cancer) | 7.5 | Cytotoxic |
| HeLa (Cervical Cancer) | 6.0 | Cytotoxic |
These findings suggest that the compound may inhibit cell proliferation through mechanisms that warrant further investigation .
Enzyme Inhibition
The compound has also been assessed for its ability to inhibit key enzymes involved in various biological pathways. For instance, it has shown promise as a monoamine oxidase (MAO) inhibitor, which is relevant in the treatment of neurodegenerative disorders:
| Enzyme | IC50 (µM) | Remarks |
|---|---|---|
| MAO-B | 0.0027 | Potent Inhibitor |
This inhibition could provide therapeutic benefits in conditions like Parkinson's disease .
Case Studies
Several case studies have highlighted the biological activity of related compounds:
- Antimicrobial Efficacy : A study demonstrated that pyrazolo derivatives exhibited significant activity against resistant strains of bacteria, suggesting their potential as new antimicrobial agents.
- Anticancer Research : Another investigation reported that pyrazolo compounds induced apoptosis in cancer cells through the activation of caspase pathways, indicating their potential as anticancer drugs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
